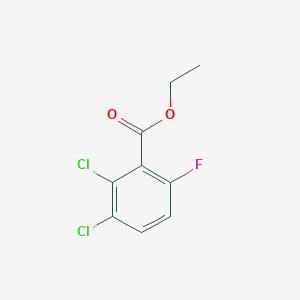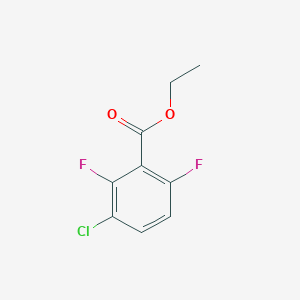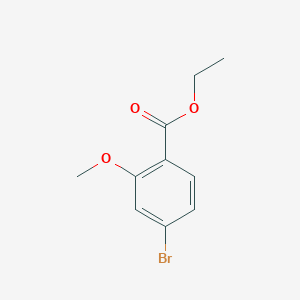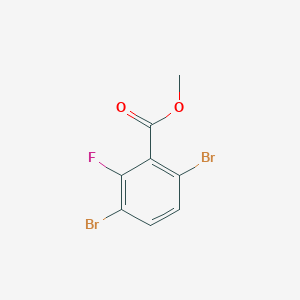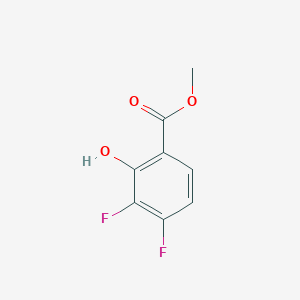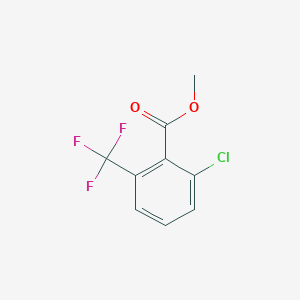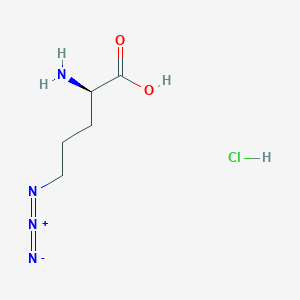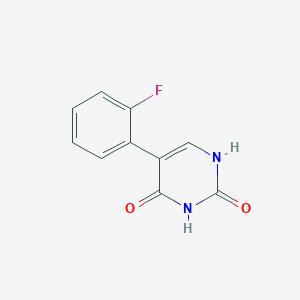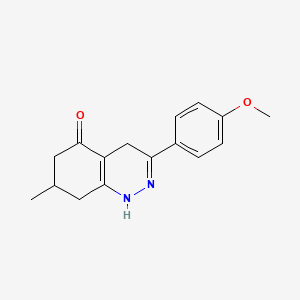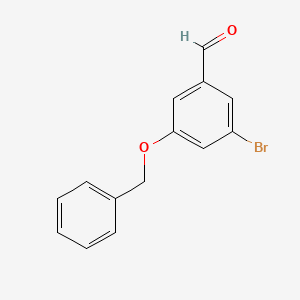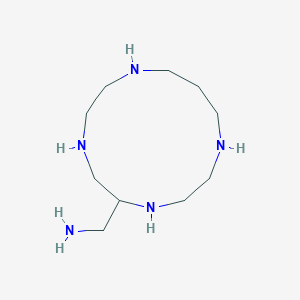![molecular formula C14H10BrClN2 B6341326 6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 910617-51-5](/img/structure/B6341326.png)
6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine
描述
6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development .
作用机制
Target of Action
It is known that imidazopyridine, a core structure in this compound, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Mode of Action
Biochemical Pathways
Imidazopyridine derivatives are known to possess various biological activities, indicating that they may interact with multiple biochemical pathways .
生化分析
Biochemical Properties
6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are critical for cell growth and proliferation. Additionally, this compound can bind to DNA and RNA, potentially interfering with transcription and translation processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly kinases and polymerases. By binding to the active sites of these enzymes, the compound prevents their normal function, leading to disruptions in cellular processes such as DNA replication and repair . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within cells . The compound’s metabolism can also affect its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to different cellular compartments, including the nucleus and cytoplasm . Its distribution is influenced by factors such as lipophilicity and molecular size, which determine its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its localization to the mitochondria can influence mitochondrial function and induce apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine involves the reaction between 5-bromo-2-aminopyridine and 2-bromo-1-(4-chlorophenyl)ethanone. This reaction typically employs bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions for 4-6 hours . Another method involves microwave irradiation, which provides a more efficient and faster synthesis route .
Industrial Production Methods
Industrial production of this compound often utilizes microwave-assisted synthesis due to its efficiency and reduced reaction times. The process involves placing a solution of 5-bromo-2-aminopyridine and 2-bromo-1-(4-chlorophenyl)ethanone in a microwave reactor, achieving high yields in a short period .
化学反应分析
Types of Reactions
6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction: These reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically use halogenated reagents and bases.
Oxidation: Often employs oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents such as sodium borohydride.
Coupling Reactions: Utilize palladium catalysts and boron reagents.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
科学研究应用
6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
- 6-Bromo-N’-[(4-chlorophenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide
- 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- 3-Bromo-2-phenylimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
6-bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2/c1-9-6-11(15)7-18-8-13(17-14(9)18)10-2-4-12(16)5-3-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVZSCUIXRFTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3=CC=C(C=C3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


